REACTION_SMILES
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[NH2:1][C:2](=[O:3])[CH2:4][CH2:5][C:6](=[O:7])[O-:8].[NH2:9][OH:10].[O:11]1[CH2:12][CH2:13][O:14][CH2:15][CH2:16]1>>[NH2:1][C:2](=[O:3])[CH2:4][CH2:5][C:6](=[O:8])[NH:9][OH:10]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(=O)CCC(=O)[O-]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1COCCO1
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Name
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Type
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product
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Smiles
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NC(=O)CCC(=O)NO
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |